![molecular formula C18H13N3OS B4791639 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B4791639.png)
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a combination of pyridine, naphthalene, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(naphthalen-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
- 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Uniqueness
Compared to similar compounds, 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide stands out due to its unique combination of pyridine, naphthalene, and acetamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-11-15-6-3-9-20-18(15)23-12-17(22)21-16-8-7-13-4-1-2-5-14(13)10-16/h1-10H,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYQCNYZVAKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=C(C=CC=N3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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